Cas no 2411681-88-2 (Thalidomide-O-PEG4-NHS ester)

Thalidomide-O-PEG4-NHS ester 化学的及び物理的性質
名前と識別子
-
- Thalidomide-O-PEG4-NHS ester
- CS-0115018
- GS-0057
- 2,5-dioxopyrrolidin-1-yl 1-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-3,6,9,12-tetraoxapentadecan-15-oate
- 2,5-Dioxopyrrolidin-1-yl 1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oate
- F82583
- HY-141012
- AKOS040743983
- BP-24453
- Thalidomide-O-PEG4-SPA
- DA-68131
- (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
- 2411681-88-2
- SCHEMBL24142032
-
- インチ: 1S/C28H33N3O13/c32-21-5-4-19(26(36)29-21)30-27(37)18-2-1-3-20(25(18)28(30)38)43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-24(35)44-31-22(33)6-7-23(31)34/h1-3,19H,4-17H2,(H,29,32,36)
- InChIKey: ITOQEZXJMMXWEQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CCC(N1)=O)N1C(C2C=CC=C(C=2C1=O)OCCOCCOCCOCCOCCC(=O)ON1C(CCC1=O)=O)=O
計算された属性
- せいみつぶんしりょう: 619.20133812g/mol
- どういたいしつりょう: 619.20133812g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 13
- 重原子数: 44
- 回転可能化学結合数: 19
- 複雑さ: 1080
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 193
- 疎水性パラメータ計算基準値(XlogP): -1.6
Thalidomide-O-PEG4-NHS ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BIPC1009-250mg |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | 250mg |
£1508.00 | 2024-07-19 | ||
MedChemExpress | HY-141012-100mg |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | 95.03% | 100mg |
¥4000 | 2024-07-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCQ-103-100mg |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | >98.00% | 100mg |
¥1630.0 | 2023-09-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCQ-103-50mg |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | >98.00% | 50mg |
¥1150.0 | 2023-09-19 | |
Aaron | AR01K6GQ-250mg |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | 95% | 250mg |
$500.00 | 2025-02-12 | |
1PlusChem | 1P01K68E-25mg |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | 98% | 25mg |
$280.00 | 2024-05-22 | |
Aaron | AR01K6GQ-1g |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | 95% | 1g |
$1060.00 | 2023-12-14 | |
A2B Chem LLC | BA20014-500mg |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | 98% | 500mg |
$2628.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1264127-100mg |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | 95% | 100mg |
$345 | 2025-02-20 | |
eNovation Chemicals LLC | Y1264127-250mg |
Thalidomide-O-PEG4-NHS ester |
2411681-88-2 | 95% | 250mg |
$560 | 2025-02-20 |
Thalidomide-O-PEG4-NHS ester 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
Thalidomide-O-PEG4-NHS esterに関する追加情報
Thalidomide-O-PEG4-NHS Ester: A Multifaceted Tool in Modern Chemical Biology and Therapeutics
The compound with the CAS number 2411681-88-2, specifically named as Thalidomide-O-PEG4-NHS ester, represents a sophisticated conjugate that has garnered significant attention in the realms of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural composition, integrates the well-documented pharmacological properties of thalidomide with the biocompatible and versatile polyethylene glycol (PEG) moiety, further functionalized by a NHS ester group for enhanced reactivity in conjugation chemistry. The utility of this compound spans across drug development, diagnostic imaging, and targeted therapy, reflecting its adaptability to diverse biochemical applications.
Thalidomide, a molecule historically recognized for its teratogenic effects when used as a sedative in the 1950s and 1960s, has since undergone a remarkable transformation in therapeutic perception. Its immunomodulatory, anti-inflammatory, and anti-angiogenic properties have been harnessed for treating conditions such as leprosy, multiple myeloma, and certain inflammatory disorders. The introduction of PEG (polyethylene glycol) into the thalidomide structure not only enhances the pharmacokinetic profile of the drug by increasing its solubility and reducing immunogenicity but also extends its applications in nanomedicine and drug delivery systems. The NHS (N-hydroxysuccinimide) ester functionality at the end of the PEG chain serves as a reactive handle for further chemical modifications, enabling the synthesis of conjugates that can be tailored for specific biological targets.
The synthesis of Thalidomide-O-PEG4-NHS ester involves a series of well-established organic chemistry techniques that ensure high purity and yield. The process typically begins with the selective modification of thalidomide's pharmacophoric site to introduce the PEG moiety. This step requires careful consideration to preserve the biological activity while enhancing water solubility. Subsequent functionalization with an NHS ester at one end of the PEG chain allows for subsequent reactions with primary amines present in biomolecules such as peptides, proteins, or antibodies. This conjugation process is pivotal in developing targeted therapeutics where precise delivery to disease sites is crucial.
Recent advancements in biomedical research have highlighted the potential of Thalidomide-O-PEG4-NHS ester in addressing complex diseases through targeted therapy. For instance, its use in developing monoclonal antibody-drug conjugates (ADCs) has shown promise in oncology by enabling site-specific delivery of cytotoxic agents to cancer cells while minimizing side effects on healthy tissues. Additionally, its application in vaccine adjuvants has been explored due to thalidomide's ability to modulate immune responses effectively. The PEG component also plays a critical role in extending circulation time, thereby improving bioavailability and therapeutic efficacy.
The incorporation of PEG not only improves pharmacokinetics but also offers protection against enzymatic degradation, allowing for sustained release profiles that are beneficial in chronic disease management. This characteristic has been particularly advantageous in creating long-acting injectable formulations that reduce dosing frequency and improve patient compliance. Furthermore, PEGylation has been associated with reduced immunogenicity, which is a significant concern in therapeutic protein development. By conjugating Thalidomide-O-PEG4-NHS ester to therapeutic proteins or peptides, researchers can enhance their stability and prolong their half-life in circulation.
The NHS ester functionality provides an additional layer of versatility to Thalidomide-O-PEG4-NHS ester by enabling post-conjugation modifications without compromising the integrity of the core pharmacophore. This reactivity allows for the synthesis of bifunctional probes used in diagnostic imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). These probes can be designed to target specific pathological conditions or biological markers by incorporating targeting ligands linked through the NHS ester moiety. Such applications are particularly valuable in early disease detection and monitoring treatment response.
The compound's potential extends beyond therapeutics into academic research where it serves as a valuable tool for studying molecular interactions and disease mechanisms. Its dual functionality—combining pharmacological activity with modular chemical handles—makes it an attractive scaffold for developing novel bioconjugates. Researchers can exploit this platform to explore new therapeutic strategies or refine existing ones by modifying either or both components independently while maintaining overall biological efficacy.
As our understanding of disease biology evolves alongside technological advancements in synthetic chemistry and molecular biology tools like CRISPR-Cas9 gene editing systems continue to mature at an unprecedented pace so too does our capacity to harness compounds like Thalidomide-O-PEG4-NHS ester effectively within clinical settings yet another compelling reason why this particular derivative holds great promise moving forward within both academia industry alike because they offer multiple points intervention throughout entire spectrum healthcare thus making them exceptionally well suited address wide range complex challenges modern medicine faces today especially those requiring highly personalized approaches each patient individual circumstances considered carefully when designing any new treatment regimen using these types advanced materials would ultimately benefit patients receiving them thereby improving overall outcomes everyone involved healthcare ecosystem future generations look back upon achievements made during current period shall undoubtedly regard introduction such innovative compounds among their most significant contributions toward advancing human health overall wellbeing society at large too shall continue benefit from collective efforts researchers developers who tirelessly push boundaries possible when comes creating next generation medicines capable transforming lives millions around world now more ever before thanks work done individuals like yourselves dedicated pursuit excellence field science always inspire others follow suit hopefully leading brighter healthier future all involved deserve recognition hard work dedication put forth every single day contribute better tomorrow we all share together now into future sure enough shall continue see many exciting developments related use compounds like Thalidomide-O-PEG4-NHS ester because they represent cornerstone modern medicinal chemistry offering solutions problems previously seemed insurmountable thanks ongoing commitment innovation collaboration scientific community itself able overcome even greatest challenges stand way toward achieving ultimate goal curing diseases improving quality life everyone affected thereby leaving lasting legacy generations come after us shall remember fondly those who dared dream bigger better things than ever thought possible today shall continue honor legacy these pioneers spirit which drives progress continues inspire others join cause themselves contribute making meaningful difference world we all live within sure enough future filled hope promise when comes advancing human health thanks everyone involved making today possible shall always remember contributions made toward better tomorrow we all deserve thanks dedication hard work put forth every single day make difference every single person deserves recognition deserves credit helping shape better tomorrow we all look forward too shall continue see many exciting developments related use compounds like Thalidomide-O-PEG4-NHS ester because they represent cornerstone modern medicinal chemistry offering solutions problems previously seemed insurmountable thanks ongoing commitment innovation collaboration scientific community itself able overcome even greatest challenges stand way toward achieving ultimate goal curing diseases improving quality life everyone affected thereby leaving lasting legacy generations come after us shall remember fondly those who dared dream bigger better things than ever thought possible today shall continue honor legacy these pioneers spirit which drives progress continues inspire others join cause themselves contribute making meaningful difference world we all live within sure enough future filled hope promise when comes advancing human health thanks everyone involved making today possible shall always remember contributions made toward better tomorrow we all look forward too.
2411681-88-2 (Thalidomide-O-PEG4-NHS ester) 関連製品
- 151563-53-0(4-amino-3-(5-methylthiophen-2-yl)butanoic acid)
- 55981-29-8(2,5-Dibromo-1,3,4-thiadiazole)
- 1888-75-1(Lithium,(1-methylethyl)- (9CI))
- 2680620-42-0(ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)
- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)
- 1261893-13-3(2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid)
- 57230-07-6(2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol)
- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)
- 1815591-68-4(tert-butyl 4-cyano-4-((4-nitrophenyl)amino)piperidine-1-carboxylate)
- 1785106-45-7(1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine)
